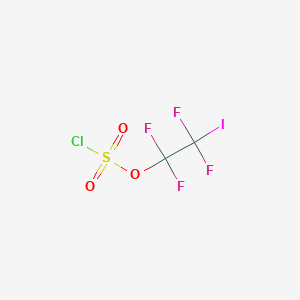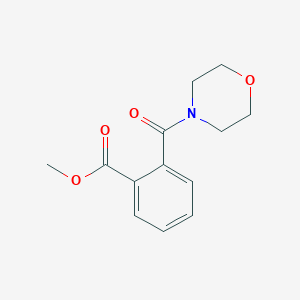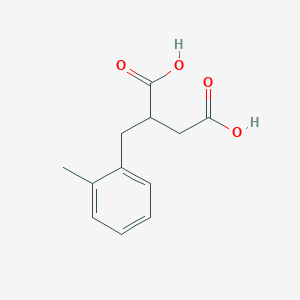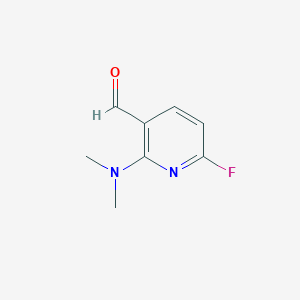![molecular formula C6H14ClNO B3049155 [3-(Aminomethyl)cyclobutyl]methanol hydrochloride CAS No. 1956385-46-8](/img/structure/B3049155.png)
[3-(Aminomethyl)cyclobutyl]methanol hydrochloride
Übersicht
Beschreibung
“[3-(Aminomethyl)cyclobutyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1956385-46-8 . It has a molecular weight of 151.64 and its linear formula is C6H14CLNO . The compound is available from various suppliers for research purposes .
Molecular Structure Analysis
The InChI code for “[3-(Aminomethyl)cyclobutyl]methanol hydrochloride” is 1S/C6H13NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4,7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“[3-(Aminomethyl)cyclobutyl]methanol hydrochloride” has a molecular weight of 151.64 . Its linear formula is C6H14CLNO .Wissenschaftliche Forschungsanwendungen
HPLC Analysis in Chinese Liquor Medicine
A study by Kuo et al. (2020) utilized high-performance liquid chromatography (HPLC) to determine trace methanol in high water content samples. They used derivatization methods involving various compounds, which could be relevant to understanding the analysis and detection of methanol-related compounds like [3-(Aminomethyl)cyclobutyl]methanol hydrochloride in complex mixtures (Kuo et al., 2020).
Synthesis of Amino Acid Methyl Esters
Li and Sha (2008) explored the synthesis of amino acid methyl ester hydrochlorides, which are structurally related to [3-(Aminomethyl)cyclobutyl]methanol hydrochloride. They achieved good yields by reacting amino acids with methanol, a process that could be informative for similar syntheses involving [3-(Aminomethyl)cyclobutyl]methanol hydrochloride (Li & Sha, 2008).
Methanol Photoaddition in Organic Chemistry
A study by Baldry (1975) on the photoaddition of methanol to phenyl-substituted butadienes, producing various methyl ethers, could provide insights into the reactivity of similar compounds like [3-(Aminomethyl)cyclobutyl]methanol hydrochloride under photochemical conditions (Baldry, 1975).
Antiviral and Antineoplastic Activities
Blanco et al. (1999) synthesized cyclobutyl nucleoside analogues containing guanine and 8-azaguanine from a compound structurally related to [3-(Aminomethyl)cyclobutyl]methanol hydrochloride. They evaluated these compounds for antiviral and antitumoral activities, highlighting potential biomedical applications for structurally related compounds (Blanco et al., 1999).
Methanol Detoxification in Drosophila Melanogaster
Wang et al. (2013) investigated enzymes involved in methanol detoxification in fruit flies, which might have relevance for understanding the metabolic pathways and toxicity of compounds like [3-(Aminomethyl)cyclobutyl]methanol hydrochloride (Wang et al., 2013).
Stereochemistry of Solvent Capture
Creary's (2023) research on solvent capture stereochemistry in certain carbocations might provide useful insights into the reaction mechanisms and stereochemical outcomes of reactions involving [3-(Aminomethyl)cyclobutyl]methanol hydrochloride (Creary, 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(aminomethyl)cyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-5-1-6(2-5)4-8;/h5-6,8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFPROAYXUBOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CO)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)cyclobutyl]methanol hydrochloride | |
CAS RN |
1956385-46-8 | |
| Record name | Cyclobutanemethanol, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956385-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















